molecular formula C10H8N2O4 B1590130 1-methyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 71056-94-5

1-methyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No. B1590130
CAS RN: 71056-94-5
M. Wt: 220.18 g/mol
InChI Key: IRQPCRXWJLFPLG-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-1H-indole-2-carboxylic acid, also known as MNIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNIC is a heterocyclic organic compound that contains a nitro group and a carboxylic acid group. It has a molecular formula of C10H7N2O4 and a molecular weight of 225.17 g/mol.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques: The synthesis of methyl 5- and 6-nitroindole-2-carboxylates demonstrates the versatility of indoline-2-carboxylic acid derivatives. Through nitration and dehydrogenation processes, researchers have developed efficient pathways to synthesize these compounds, showcasing their potential as intermediates in organic synthesis (Lavrenov et al., 2002).
  • Protective Group Application: The introduction of (1-nosyl-5-nitroindol-3-yl)methyl esters as a novel protective group for carboxylic acids highlights innovative applications in synthetic chemistry. These esters provide stability under a broad range of conditions and can be deprotected under mild conditions, offering new strategies for the synthesis of complex molecules (Nishimura et al., 2008).

Spectroscopic and Computational Studies

  • Characterization and Computational Analysis: The detailed spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate offer insights into its electronic nature, vibrational modes, and molecular structure. These studies are crucial for understanding the physical and chemical properties of indole derivatives, which can aid in the design of biologically active molecules (Almutairi et al., 2017).

properties

IUPAC Name

1-methyl-5-nitroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQPCRXWJLFPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499760
Record name 1-Methyl-5-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-nitro-1H-indole-2-carboxylic acid

CAS RN

71056-94-5
Record name 1-Methyl-5-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-nitro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (234 mg, 1 mmol) was dissolved in DMF (2 ml). NaH (32 mg, 1.4 mmol) was added as a suspension in heptane (0.5 ml) and the mixture was stirred at room temperature for 10 min. Iodomethane (170 mg, 1.2 mmol) was added drop-wise and the solution was left stirring for 1 h. During this reaction, hydrolysis occurred. The reaction mixture was quenched with H2O (2 ml) and washed with EtOAc (3×1 ml). The aqueous layer was acidified to pH 1 with conc. HCl until a white precipitate formed and extracted with EtOAc (3×1 ml). These organic layer were combined, dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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